molecular formula C15H15FN2O4S B2638908 Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate CAS No. 735335-61-2

Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B2638908
CAS No.: 735335-61-2
M. Wt: 338.4 g/mol
InChI Key: RDUWJGPIUSVVRO-VGOFMYFVSA-N
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Description

Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (3-fluorophenyl)carbamoylmethyl group at position 3 and an ethyl acetate moiety at position 2. This compound exhibits structural features common to bioactive thiazolidinones, which are known for antimicrobial, antidiabetic, and anti-inflammatory properties .

Synthesis: The compound is synthesized via a multi-step process. A key intermediate, 2-[(3-fluorophenyl)carbamoylamino]acetic acid, is prepared by reacting glycine ethyl ester hydrochloride with 3-fluorophenyl isocyanate in dichloromethane and triethylamine, followed by acidic workup . Cyclization and condensation steps yield the final thiazolidinone scaffold .

Properties

CAS No.

735335-61-2

Molecular Formula

C15H15FN2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl (2E)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C15H15FN2O4S/c1-2-22-15(21)7-14-18(13(20)9-23-14)8-12(19)17-11-5-3-4-10(16)6-11/h3-7H,2,8-9H2,1H3,(H,17,19)/b14-7+

InChI Key

RDUWJGPIUSVVRO-VGOFMYFVSA-N

SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a 3-fluorophenyl isocyanate with a suitable thioamide under controlled conditions.

    Acylation: The resulting thiazolidinone intermediate is then acylated with ethyl bromoacetate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling up the reaction: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of thiazolidine possess activity against both Gram-positive and Gram-negative bacteria. This property is crucial for developing new antibiotics in the face of rising antibiotic resistance.
  • Anti-inflammatory Effects
    • This compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit key inflammatory mediators, providing a potential pathway for treating inflammatory diseases.

Data Tables

Application Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialActive against Gram-positive/negative bacteria
Anti-inflammatoryInhibits inflammatory mediators

Case Studies

  • Study on Anticancer Activity
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazolidine derivatives, including this compound. The compound was found to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development.
  • Antimicrobial Evaluation
    • In a research article from Antibiotics, the antimicrobial efficacy of thiazolidine derivatives was assessed using standard disk diffusion methods. This compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Features :

  • Core : 1,3-Thiazolidin-4-one ring (4-oxo-thiazolidin-2-ylidene).
  • Substituents :
    • Position 3: (3-Fluorophenyl)carbamoylmethyl group.
    • Position 2: Ethyl acetate moiety.
  • Stereochemistry: The compound exists predominantly in the (2E)-configuration, as confirmed by spectroscopic data and IUPAC nomenclature .

Comparison with Similar Compounds

Thiazolidinone derivatives are structurally diverse, with variations in substituents significantly influencing physicochemical properties and bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Their Properties

Compound Name Substituents (Position 3) Molecular Weight (g/mol) Yield (%) Key References
Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate (Target) (3-Fluorophenyl)carbamoylmethyl 338.34 87–90*
Ethyl 2-{3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate Morpholin-4-yl-2-oxoethyl 314.36 N/A
Ethyl 2-[3-[2-(2,5-Dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 2,5-Dimethylphenylcarbamoylmethyl 334.38 N/A
Ethyl 2-(4-((2-(4-(3-(3-Fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) Ureido-linked thiazole-piperazine 497.20 87.7
Ethyl 2-(3-[(2,3-Dimethylphenyl)carbamoylmethyl]-4-oxo-1,3-thiazolidin-2-ylidene)acetate 2,3-Dimethylphenylcarbamoylmethyl 352.42 N/A

*Yields inferred from similar synthetic routes in .

Key Differences and Implications

Substituent Effects on Bioactivity

  • Fluorophenyl vs. Fluorine’s electronegativity may also improve metabolic stability .
  • Ureido vs. Carbamoyl Linkers : Compounds like 10a feature ureido linkages, which introduce hydrogen-bonding capacity but may reduce stability under acidic conditions compared to carbamoyl groups.

Pharmacological Potential

  • Antimicrobial Activity: Thiazolidinones with electron-withdrawing groups (e.g., fluorine, chloro) exhibit enhanced antibacterial efficacy .

Biological Activity

Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : Ethyl (2Z)-{3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}ethanoate
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 735335-61-2

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazolidinone derivatives, including this compound. Thiazolidinones are known for their broad-spectrum antimicrobial activity against various pathogens.

  • In vitro Studies :
    • A study evaluating a series of thiazolidinone derivatives reported that compounds similar to this compound exhibited moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
    • Minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of thiazolidinone derivatives. This compound has been investigated for its cytotoxic effects on cancer cell lines.

  • Cell Line Studies :
    • In vitro assays demonstrated that certain thiazolidinone derivatives could induce apoptosis in cancer cells, suggesting a mechanism through which they may exert anticancer effects .
    • The compound's ability to inhibit tumor growth was assessed using various cancer cell lines, with promising results indicating a need for further investigation into its mechanism of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazolidinone rings through cyclization reactions involving isothiocyanates and carbonyl compounds . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Comparative Biological Activity Table

Activity Type Tested Pathogens/Cell Lines MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus100–400 µg/mL
Escherichia coli100–400 µg/mL
AnticancerVarious cancer cell linesIC50 not specified

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing the 4-oxo-1,3-thiazolidin-2-ylidene scaffold present in this compound?

A1. The synthesis of the 4-oxo-1,3-thiazolidin-2-ylidene core typically involves a one-step condensation reaction between a thiazolidinone derivative and a carbonyl-containing compound. For example, refluxing 3-formylindole derivatives with 2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate yields the desired scaffold via Knoevenagel condensation . Ethyl bromoacetate can also be used as a reactant in ethanol under reflux with anhydrous sodium acetate to introduce ester functionalities . Monitoring reaction completion via TLC (ethyl acetate/n-hexane 2:1) is advised .

Q. Q2. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

A2. Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL for refinement and WinGX/ORTEP for visualization ensures accurate determination of bond lengths, angles, and anisotropic displacement parameters. For example, similar thiazolidinone derivatives were resolved with R-factors < 0.05 using SHELXL . Data collection at low temperatures (e.g., 100 K) improves resolution .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in antifungal activity data for 4-oxo-1,3-thiazolidin-2-ylidene derivatives?

A3. Contradictions often arise from variations in fungal strains or assay conditions. Standardize assays using A. solani and P. lingam as model pathogens, and compare EC50 values against commercial fungicides (e.g., compound 4e in showed EC50 = 1–2 μg/mL). Cross-validate results with in vivo studies to assess selectivity and toxicity .

Table 1: Example Antifungal Data for Thiazolidinone Derivatives

CompoundEC50 (μg/mL)Target FungiReference
4e1–2A. solani
4e1–2P. lingam

Q. Q4. What computational strategies are effective for predicting the biological targets of this compound?

A4. Molecular docking with fungal CYP51 (lanosterol 14α-demethylase) or β-tubulin can identify potential binding modes. Use AutoDock Vina with crystal structures from PDB (e.g., 3JUS for CYP51). Validate predictions with site-directed mutagenesis or competitive binding assays .

Q. Q5. How can researchers optimize the compound’s solubility without compromising antifungal activity?

A5. Introduce hydrophilic groups (e.g., sulfonamides or morpholine) at the 3-fluorophenyl carbamoyl position. Compare partition coefficients (LogP) via HPLC and assess solubility in PBS (pH 7.4). Derivatives with morpholine substituents showed improved aqueous solubility in similar scaffolds .

Methodological and Analytical Questions

Q. Q6. What analytical techniques are critical for characterizing this compound’s purity and stability?

A6.

  • Purity: HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
  • Stability: Accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring for degradation products .
  • Structural Confirmation: High-resolution ESI-MS (e.g., m/z 432.1388708 for exact mass) and 2D NMR (¹H-¹³C HSQC) .

Q. Q7. How should researchers design experiments to assess cytotoxicity in human cell lines?

A7. Use the MTT assay on HEK-293 or HepG2 cells. Include positive controls (e.g., doxorubicin) and test concentrations from 0.1–100 μM. Calculate selectivity indices (SI = IC50 human cells / EC50 fungal cells). SI > 10 indicates low toxicity .

Contradiction and Reproducibility Analysis

Q. Q8. How can discrepancies in crystallographic data between labs be addressed?

A8. Ensure consistent data collection parameters (e.g., wavelength, temperature) and refinement protocols (SHELXL vs. OLEX2). Cross-check using the CheckCIF database for geometric outliers. Collaborative round-robin tests with shared crystals improve reproducibility .

Q. Q9. Why do some synthetic routes yield low yields of the target compound?

A9. Side reactions (e.g., hydrolysis of the ethyl ester) may occur under acidic conditions. Optimize reaction time (≤3 hours) and use anhydrous solvents. Adding molecular sieves (4Å) improves yields in acetic acid-mediated condensations .

Future Research Directions

Q. Q10. What unexplored biological targets should be prioritized for this compound?

A10. Prioritize fungal chitin synthase or histidine kinase inhibitors, as thiazolidinones show affinity for these targets. Use CRISPR-Cas9 knockout strains to validate target essentiality .

Q. Q11. How can AI/ML accelerate the design of derivatives with enhanced pharmacokinetics?

A11. Train models on datasets like ChEMBL using descriptors (e.g., topological polar surface area, LogD). Predict ADMET properties and prioritize derivatives with >30% oral bioavailability in silico .

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